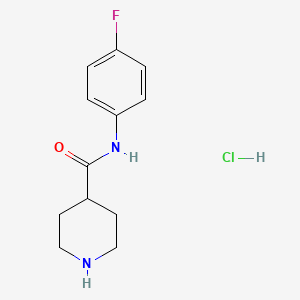

N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSWHHXBIZVTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220038-42-5 | |

| Record name | N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry and pharmacology. Its structural features, including a piperidine ring and a fluorophenyl group, contribute to its unique chemical properties and biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C14H21ClFN3O

- Molecular Weight: Approximately 301.79 g/mol

The compound's structure includes a piperidine ring, which is prevalent in many bioactive molecules, and a fluorophenyl group that enhances its interaction with biological targets.

N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride primarily acts as an agonist for the trace amine-associated receptor 1 (TAAR1). This receptor is involved in various neurological processes, including mood regulation and anxiety management. The compound mimics natural neurotransmitters, influencing signal transduction pathways associated with neuropsychiatric disorders .

Neuropharmacological Effects

-

Agonistic Activity at TAAR1:

- The compound exhibits a dose-dependent activation of TAAR1, with an effective concentration (EC50) of approximately 0.507 μM, showing 65% agonism relative to tyramine hydrochloride as a positive control .

- Preclinical studies indicate that related compounds can reduce hyperlocomotion in dopamine transporter knockout models, suggesting potential applications in treating schizophrenia without the typical side effects associated with dopamine receptor antagonism.

- Potential Therapeutic Applications:

Anticancer Activity

Research has also explored the anticancer potential of piperidine derivatives:

- A study indicated that certain piperidinone compounds demonstrated significant inhibition of cancer cell proliferation (e.g., MDA-MB-231 breast cancer cells) but noted that N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride's specific effects require further investigation .

Comparative Analysis of Related Compounds

The following table summarizes key features and biological activities of related piperidine derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide | Piperidine ring with chloro and fluorine groups | Potential cannabinoid receptor activity |

| N-(3-fluorophenyl)piperidine-4-carboxamide | Versatile intermediate in synthetic pathways | Anti-inflammatory and analgesic properties |

| 4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide | Agonist for TAAR1 | Modulation of mood and anxiety |

Case Studies

Several studies have highlighted the biological efficacy of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride:

- Study on TAAR1 Activation: This study focused on the compound's ability to activate TAAR1 in vitro, demonstrating significant promise for further development as a therapeutic agent for neuropsychiatric disorders .

- In Vivo Models: Research involving animal models has suggested that modifications to the piperidine structure can enhance bioactivity while maintaining safety profiles .

Scientific Research Applications

Scientific Research Applications

-

Neuropharmacology :

- The compound is utilized to explore receptor-ligand interactions, particularly concerning neurotransmitter systems. Its role as a TAAR1 agonist allows researchers to investigate its effects on mood regulation and anxiety disorders.

-

Medicinal Chemistry :

- N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride serves as a building block for synthesizing novel pharmaceuticals. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates, improving metabolic stability and bioavailability.

- Cancer Research :

-

Synthetic Chemistry :

- The compound is employed as a precursor in synthesizing other fluorinated piperidine derivatives, which are valuable in various chemical applications due to their unique properties .

Data Tables

Case Study 1: Neuropharmacological Effects

A study investigated the effects of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride on anxiety-like behaviors in rodent models. Results demonstrated that administration led to reduced anxiety levels, supporting its potential use in therapeutic settings for anxiety disorders.

Case Study 2: Anticancer Activity

Research conducted on piperidine derivatives indicated that compounds structurally related to N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride exhibited significant cytotoxicity against various cancer cell lines. These findings suggest that further exploration could lead to the development of effective anticancer therapies .

Comparison with Similar Compounds

Halogen-Substituted Analogues

Replacing the fluorine atom with other halogens yields compounds with varying electronic and steric properties:

Key Insight : In maleimide-based inhibitors, halogen size (F, Cl, Br, I) showed minimal impact on activity (IC₅₀ ~4–7 μM) . While direct data for piperidine carboxamides is lacking, similar trends may apply due to structural homology.

Methoxy-Substituted Analogues

Methoxy groups increase electron density and steric bulk compared to fluorine:

Key Insight : Methoxy substitution enhances hydrophilicity but may reduce blood-brain barrier penetration compared to fluorine.

Heterocyclic and Aromatic Derivatives

Modifications to the aromatic or heterocyclic moiety influence target specificity:

Key Insight : Heterocyclic or extended aromatic systems (e.g., naphthyl in ) improve affinity for complex targets like viral proteases or kinases but may compromise pharmacokinetic properties.

Functional Group Additions

Hydroxyl or sulfonamide groups introduce new interactions:

Key Insight : Functional groups like hydroxyls or sulfonamides (e.g., ) enhance target engagement but require careful optimization to balance activity and metabolic stability.

Preparation Methods

Amide Coupling via Acid Chloride Intermediate

One common method involves converting piperidine-4-carboxylic acid to its acid chloride, followed by reaction with 4-fluoroaniline:

- Step 1: Synthesis of piperidine-4-carbonyl chloride by reaction of piperidine-4-carboxylic acid with thionyl chloride or oxalyl chloride under reflux.

- Step 2: Addition of 4-fluoroaniline to the acid chloride in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5°C) to control the reaction rate and minimize side reactions.

- Step 3: Stirring the mixture to completion, followed by aqueous workup to isolate the amide.

- Step 4: Treatment of the amide with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.

Carbodiimide-Mediated Coupling

Alternatively, carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used:

- Step 1: Activation of piperidine-4-carboxylic acid with DCC or EDC in the presence of a coupling additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

- Step 2: Addition of 4-fluoroaniline to the activated ester intermediate.

- Step 3: Stirring at room temperature or slightly elevated temperature until completion.

- Step 4: Purification of the amide product by extraction and chromatography.

- Step 5: Conversion of the free amide to hydrochloride salt by acid treatment.

Direct Amidation under Microwave or Catalytic Conditions

Recent advances include direct amidation of carboxylic acids with amines under microwave irradiation or using catalysts such as boric acid or metal complexes:

- Step 1: Mixing piperidine-4-carboxylic acid and 4-fluoroaniline in a solvent like toluene or acetonitrile.

- Step 2: Heating under microwave irradiation or in the presence of a catalyst to promote amide bond formation without prior activation.

- Step 3: Isolation of the amide and subsequent formation of the hydrochloride salt.

Research Findings and Optimization Data

The preparation of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride has been optimized in various studies focusing on yield, purity, and scalability. Key findings include:

| Parameter | Method 1: Acid Chloride | Method 2: Carbodiimide | Method 3: Direct Amidation |

|---|---|---|---|

| Reaction Temperature | 0–5°C (acid chloride) | Room temp to 40°C | 100–150°C (microwave) |

| Reaction Time | 2–4 hours | 4–12 hours | 30 minutes to 2 hours |

| Yield (%) | 75–85 | 70–80 | 60–75 |

| Purity (%) | >98 | >95 | >90 |

| Scalability | High | Moderate | Moderate |

| Environmental Impact | Moderate (use of SOCl2) | Low to Moderate | Low |

Notes on Hydrochloride Salt Formation

- The hydrochloride salt is typically formed by treating the free base amide with anhydrous hydrogen chloride gas or hydrochloric acid solution.

- This step improves the compound's stability and water solubility, which is beneficial for pharmaceutical applications.

- Crystallization from solvents such as ethanol or ethyl acetate is used to purify the hydrochloride salt.

Summary of Key Considerations

- Choice of Method: Acid chloride method is preferred for high purity and yield but involves handling corrosive reagents.

- Reaction Control: Temperature and stoichiometry must be carefully controlled to avoid side reactions such as over-acylation or hydrolysis.

- Purification: Recrystallization and chromatographic techniques are essential to achieve pharmaceutical-grade purity.

- Safety: Proper handling of reagents like thionyl chloride and hydrochloric acid is critical.

Q & A

Advanced Research Question

- Molecular Docking: Use Schrödinger Suite or AutoDock to simulate binding to bromodomains (e.g., BRD4). Focus on hydrogen bonding with the carboxamide group and π-π stacking with the fluorophenyl ring .

- Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Models: Corrogate substituent effects (e.g., fluorine vs. chlorine) on inhibitory potency using datasets from analogs .

What are the critical factors in optimizing pharmacokinetic properties for in vivo studies?

Advanced Research Question

- Solubility: The hydrochloride salt form enhances aqueous solubility. Evaluate pH-dependent solubility (e.g., PBS at pH 7.4 vs. gastric fluid pH 1.2) .

- Metabolic Stability: Incubate with liver microsomes to measure half-life (t₁/₂). Introduce deuterium or methyl groups to reduce CYP450-mediated oxidation .

- Blood-Brain Barrier (BBB) Penetration: Predict logP (optimal range: 2–3) and P-gp substrate potential using in silico tools (e.g., SwissADME) .

How does the 4-fluorophenyl group influence bioactivity compared to non-fluorinated analogs?

Basic Research Question

- Electron-Withdrawing Effect: Fluorine increases metabolic stability by reducing oxidative metabolism. Compare IC₅₀ values against non-fluorinated analogs in enzyme assays (e.g., kinase inhibition) .

- Hydrophobic Interactions: Fluorine enhances binding to hydrophobic pockets in targets (e.g., bromodomains). Use isothermal titration calorimetry (ITC) to quantify ΔG changes .

What are the best practices for evaluating toxicity in preclinical studies?

Advanced Research Question

- In Vitro Tox Screens: Assess cytotoxicity (MTT assay) in HEK293 or HepG2 cells. Compare LC₅₀ values with therapeutic IC₅₀ to determine selectivity indices .

- Genotoxicity: Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells .

- Cardiotoxicity: Monitor hERG channel inhibition (patch-clamp electrophysiology) to avoid QT prolongation risks .

How can structural modifications enhance target specificity?

Advanced Research Question

- Substituent Engineering: Replace the triazolopyridazine moiety with indole or quinazoline to alter binding kinetics. Measure Ki values via competitive binding assays .

- Stereochemistry: Synthesize enantiomers and evaluate activity differences. Resolve using chiral HPLC or asymmetric catalysis .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

- Matrix Interference: Use LC-MS/MS with deuterated internal standards to mitigate ion suppression in plasma or tissue homogenates .

- Limit of Detection (LOD): Optimize extraction protocols (e.g., protein precipitation with acetonitrile) to achieve LOD <1 ng/mL .

How do crystallographic studies inform structure-based drug design?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.